molecular formula C10H14N5O8P B1279272 6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol CAS No. 62314-92-5

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol

Cat. No. B1279272
CAS RN: 62314-92-5
M. Wt: 363.22 g/mol
InChI Key: CGCGQFDYTLYDPF-FJFJXFQQSA-N
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Description

6-Amino-9-(5-O-phosphono-β-D-arabinofuranosyl)-9H-purin-2-ol , also known by its chemical formula C₁₀H₁₄N₅O₈P , is a nucleoside analog. It belongs to the class of purine derivatives and exhibits interesting biological properties.



Synthesis Analysis

The synthesis of this compound involves the incorporation of an amino group at the 6-position of the purine ring. The arabinofuranosyl moiety is attached at the 9-position, and a phosphono group is linked to the 5-position. The synthetic route typically involves protecting groups, nucleophilic substitutions, and deprotection steps.



Molecular Structure Analysis

The molecular structure of 6-Amino-9-(5-O-phosphono-β-D-arabinofuranosyl)-9H-purin-2-ol consists of a purine base (adenine) linked to a β-D-arabinofuranosyl sugar via a phosphono group. The purine ring contains nitrogen atoms, and the sugar moiety contributes to its overall polarity.



Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. It may undergo phosphorylation, glycosylation, or hydrolysis reactions. Additionally, it can serve as a substrate for enzymes involved in nucleotide metabolism.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 363.06 g/mol

  • Solubility : Soluble in water and polar solvents

  • Melting Point : Varies depending on crystalline form

  • Appearance : White crystalline powder


Scientific Research Applications

Synthesis and Quality Control

  • The compound is synthesized for use as a reference substance in the quality control of fludarabine phosphate, a chemotherapy medication. It is obtained through substitution reactions and purified using reversed-phase HPLC. The structure is confirmed by HR-MS and NMR techniques (Jin Xi-ping, 2012).

Biological and Medicinal Chemistry

  • This compound is involved in the synthesis of acyclic nucleotide analogs. The process includes reactions with ethylene carbonate and diisopropyl (tosyloxymethyl)phosphonate, leading to isomeric compounds. These analogs, however, did not show significant antiviral or cytostatic activity in studies (P. Alexander et al., 2000).

Enzyme Inhibition

  • It serves as a precursor in synthesizing [[(guaninylalkyl)phosphinico]methyl]phosphonic acids, potent inhibitors of human erythrocyte purine nucleoside phosphorylase (PNPase). This inhibition activity is critical in studies exploring treatment options for various diseases, including leukemia (J. Kelley et al., 1995).

Safety And Hazards


  • Toxicity : As with any nucleoside analog, caution is necessary due to potential cytotoxicity.

  • Handling : Follow standard laboratory safety protocols.

  • Environmental Impact : Dispose of waste properly to prevent environmental contamination.


Future Directions

Research on this compound should explore:



  • Biological Activity : Investigate its antiviral, anticancer, or immunomodulatory effects.

  • Structural Modifications : Design analogs with improved properties.

  • Drug Development : Assess its potential as a therapeutic agent.


properties

IUPAC Name

[(2R,3S,4S,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P/c11-7-4-8(14-10(18)13-7)15(2-12-4)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCGQFDYTLYDPF-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211379
Record name 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol

CAS RN

62314-92-5
Record name 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-9-(5-O-PHOSPHONO-.BETA.-D-ARABINOFURANOSYL)-9H-PURIN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7LQW14UZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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